(3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and pyridinyl groups. The final step usually involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can introduce different substituents to the benzyl or pyridinyl groups, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its chiral nature makes it valuable for studying stereochemistry-related biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- (3S,4R)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Uniqueness
What sets (3S,4R)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride apart from similar compounds is its specific stereochemistry and the position of the pyridinyl group. These factors significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.2ClH/c20-17(21)16-12-19(10-13-4-2-1-3-5-13)11-15(16)14-6-8-18-9-7-14;;/h1-9,15-16H,10-12H2,(H,20,21);2*1H/t15-,16+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHFIMDAAUCNBG-SLAHTUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.